molecular formula C10H18O5 B1617689 Diethylene glycol dipropionate CAS No. 6942-59-2

Diethylene glycol dipropionate

Cat. No. B1617689
CAS RN: 6942-59-2
M. Wt: 218.25 g/mol
InChI Key: YMMVCTFOVNOGFQ-UHFFFAOYSA-N
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Description

Diethylene glycol (DEG) is an organic compound with the formula (HOCH2CH2)2O. It is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste . It is a four-carbon dimer of ethylene glycol .


Synthesis Analysis

DEG is produced by the partial hydrolysis of ethylene oxide . Depending on the conditions, varying amounts of DEG and related glycols are produced . The resulting product is two ethylene glycol molecules joined by an ether bond .


Molecular Structure Analysis

The molecular formula of Diethylene glycol is C4H10O3 . It has an average mass of 106.120 Da and a monoisotopic mass of 106.062996 Da .


Chemical Reactions Analysis

Diethylene glycol is used as an industrial solvent . It can be a normal ingredient in various consumer products, and it can be a contaminant . DEG has also been misused to sweeten wine and beer, and to viscosify oral and topical pharmaceutical products .


Physical And Chemical Properties Analysis

Diethylene glycol is a colorless liquid with a density of 1.118 g/mL . It has a melting point of -10.45 °C and a boiling point of 244 to 245 °C . It is miscible in water .

Scientific Research Applications

Nematicidal Activity

  • DEGDP exhibits significant nematicidal activity against the juveniles of the reniform nematode, Rotylenchulus reniformis, as found in a study by Shukla et al. (2002). This indicates its potential use in agricultural pest control (Shukla, Walia, Goswami, & Parmar, 2002).

Polymer Chemistry

  • In the field of polymer chemistry, DEGDP has been studied for its role in the glycolysis of polyethylene terephthalate (PET). A study by Pardal and Tersac (2006) showed that the reactivity of different glycols, including DEGDP, varies based on temperature and catalysis conditions, affecting the solvation and polarity of reaction mixtures (Pardal & Tersac, 2006).

Biomedical Research

  • DEGDP has been explored in the preparation of embedment-free sections for transmission electron microscopy. This technique, useful in morphological studies, was detailed by Capco, Krochmalnic, and Penman (1984), highlighting its importance in observing biological structures (Capco, Krochmalnic, & Penman, 1984).

Tissue Engineering

  • In tissue engineering, Davis, Burdick, and Anseth (2003) used DEGDP in the synthesis of crosslinked degradable copolymer networks. These networks are significant for applications in tissue engineering due to their degradable nature under physiological conditions (Davis, Burdick, & Anseth, 2003).

Environmental Impact

Mechanism of Action

The specific mechanism of action for Diethylene glycol is not available in the sources I found .

Safety and Hazards

Diethylene glycol has been classified as hazardous for its health effects . The main hazards are low acute toxicity via the oral route of exposure and repeated exposure damage to the kidney . Accidental or intentional ingestions in humans have caused poisoning and death .

Future Directions

The U.S. FDA Center for Drug Evaluation and Research issued a Guidance for Industry titled Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, and other High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol . This guidance requires compliance with the identity standards for a drug, including drug components, with a name recognized in USP-NF .

properties

IUPAC Name

2-(2-propanoyloxyethoxy)ethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVCTFOVNOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCOCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219578
Record name 2,2'-Oxybisethyl dipropionate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6942-59-2
Record name Ethanol, 2,2′-oxybis-, 1,1′-dipropanoate
Source CAS Common Chemistry
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Record name 2,2'-Oxybisethyl dipropionate
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Record name Diethylene glycol dipropionate
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Record name 2,2'-Oxybisethyl dipropionate
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Record name 2,2'-oxybisethyl dipropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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